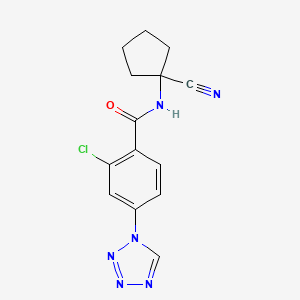
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of 2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves the inhibition of ACE, which is an enzyme responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Additionally, the compound has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways.
Biochemical And Physiological Effects
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been found to exhibit potent antihypertensive effects in animal models. The compound has been shown to reduce blood pressure by inhibiting ACE, leading to vasodilation and improved blood flow. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide in lab experiments is its potent antihypertensive effects, which make it a valuable tool for studying hypertension. Additionally, the compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. One potential direction is the development of new analogs of the compound with improved solubility and pharmacokinetic properties. Additionally, the compound's potential applications in the treatment of other diseases such as heart failure and diabetes should be explored further. Finally, the molecular pathways targeted by the compound in inducing apoptosis in cancer cells should be studied in detail to identify potential targets for cancer therapy.
Conclusion:
In conclusion, 2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound with significant potential applications in the field of medicine. Its potent antihypertensive effects and ability to induce apoptosis in cancer cells make it a valuable tool for scientific research. Further studies are needed to explore its potential applications in the treatment of other diseases and to develop new analogs with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves the reaction of 2-chloro-4-nitrobenzamide with 1-cyanocyclopentylamine and sodium azide. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography.
Scientific Research Applications
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in the treatment of various diseases such as hypertension, heart failure, and cancer. The compound has been shown to exhibit potent antihypertensive effects by inhibiting the activity of angiotensin-converting enzyme (ACE). Additionally, it has been found to induce apoptosis in cancer cells by targeting specific molecular pathways.
properties
IUPAC Name |
2-chloro-N-(1-cyanocyclopentyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c15-12-7-10(21-9-17-19-20-21)3-4-11(12)13(22)18-14(8-16)5-1-2-6-14/h3-4,7,9H,1-2,5-6H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXOZDWZPJYJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C=C(C=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopentyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

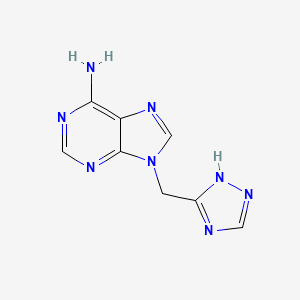
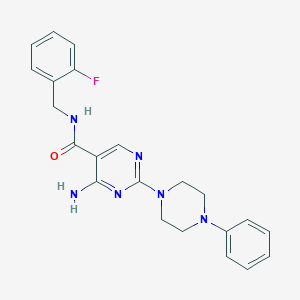
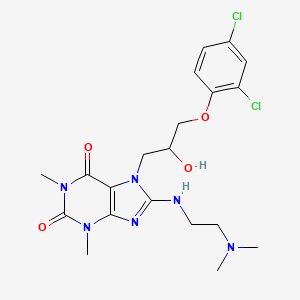
![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)
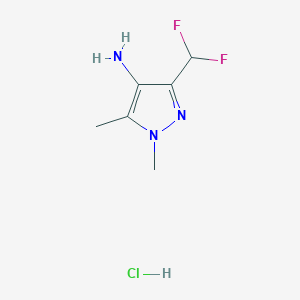
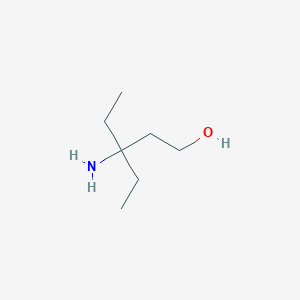
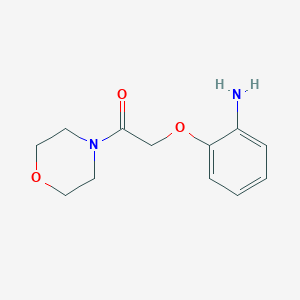
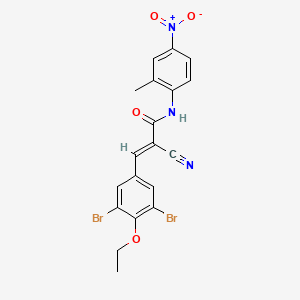
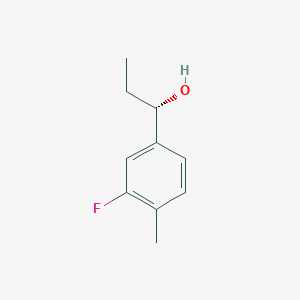
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)